N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine
Description
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 4-position, which is further functionalized with a 2-methylfuran-3-ylmethyl moiety.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(2-methylfuran-3-yl)methyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-7-8(2-3-13-7)4-10-9-5-11-12-6-9/h2-3,5-6,10H,4H2,1H3,(H,11,12) |
InChI Key |
XZUBYDULZUMTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylfuran-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-donating effects of the amine group. The furan moiety directs substitution to the α-positions (C2 and C5) via resonance stabilization.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 3-Nitro-pyrazole derivative | 68% | |
| Sulfonation | H₂SO₄/SO₃, 80°C, 4 h | 5-Sulfo-pyrazole derivative | 52% | |
| Halogenation (Br₂) | Br₂/CHCl₃, RT, 1 h | 2-Bromo-furan derivative | 75% |
Key Mechanistic Notes :
-
Pyrazole nitration favors the C3 position due to para-directing effects of the NH group.
-
Furan bromination occurs regioselectively at C2, stabilized by methyl group hyperconjugation.
Nucleophilic Additions and Substitutions
The primary amine (-NH₂) on the pyrazole ring acts as a nucleophile. Common reactions include alkylation, acylation, and Schiff base formation.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl/Et₃N, DCM, 0°C → RT, 6 h | N-Acetylated pyrazole | 89% | |
| Alkylation | CH₃I/K₂CO₃, DMF, 60°C, 12 h | N-Methylpyrazole derivative | 78% | |
| Schiff Base Formation | Benzaldehyde/EtOH, reflux, 8 h | Pyrazole-imine conjugate | 65% |
Optimization Insight :
-
Alkylation yields improve with polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.
Metal-Catalyzed Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging its halogenated derivatives.
| Reaction Type | Catalyst/Base/Ligand | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 3-Bromo-pyrazole + PhB(OH)₂ | Biaryl-pyrazole | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C, 24 h | 5-Iodo-furan + Aniline | N-Arylated furan derivative | 73% |
Catalytic Efficiency :
-
Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions for pyrazole systems.
-
Xantphos ligands enhance selectivity in Buchwald-Hartwig aminations.
Oxidation and Reduction Reactions
The furan ring is susceptible to oxidative ring-opening, while the amine group can be oxidized to nitro or reduced to amide .
Critical Observations :
-
mCPBA selectively oxidizes the furan ring without affecting the pyrazole .
-
Hydrogenation of the amine requires careful pH control to avoid over-reduction.
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in [3+2] cycloadditions to form fused heterocycles .
Synthetic Utility :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole-based compounds, including N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine. Research shows that derivatives of this compound exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated several benzofuran–pyrazole derivatives for their antimicrobial properties. Among these, specific compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus . The most potent compound in this series was noted to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 11d | 20 | S. aureus |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound derivatives have also been documented. In vitro assays indicate that these compounds can stabilize human red blood cell membranes, which is a marker for anti-inflammatory activity.
Case Study: In Vitro Anti-inflammatory Assay
In a study assessing the anti-inflammatory properties, certain derivatives exhibited stabilization percentages ranging from 86.70% to 99.25% . This suggests a strong potential for therapeutic applications in inflammatory conditions.
| Compound | Membrane Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 29.67 |
Anticancer Potential
The anticancer properties of this compound are being explored extensively due to its ability to interact with various molecular targets involved in cancer progression.
Case Study: Cancer Cell Line Studies
Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines by inhibiting key survival pathways. For instance, a study involving SCID mice bearing xenograft tumors showed that certain pyrazole compounds induced significant cleavage of PARP and caspase-3, indicating robust apoptosis induction .
| Compound | Tumor Model | Apoptosis Induction (PARP Cleavage) |
|---|---|---|
| Compound A | H146 Xenograft | Significant |
| Compound B | H146 Xenograft | Moderate |
Mechanistic Insights and Future Directions
The mechanisms by which this compound exerts its biological effects are under investigation. The interaction with DNA gyrase B suggests potential applications in treating bacterial infections, while its impact on apoptosis pathways indicates promise in oncology.
In Silico Studies
Computational studies are being employed to predict the binding affinities and interactions of this compound with various biological targets, aiding in the rational design of more potent analogs .
Mechanism of Action
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
a) N-(Methylfuran-2-yl)-1H-pyrazol-3-amine
- Structure : Differs in the position of the methyl group (2-methylfuran-2-yl vs. 3-methylfuran-3-yl) and the pyrazole substitution (3-amine vs. 4-amine).
- Synthesis: Synthesized via palladium-catalyzed amination using 3-bromo-1H-pyrazole, 2-aminomethylfuran, and LHMDS in THF at 80°C, yielding an orange oil with 82% purity .
- Key Difference : The positional isomerism of the methyl group on the furan ring may influence electronic effects and steric hindrance.
b) N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine
- Structure : Substituted with a bulky 4-tert-butylphenyl group instead of a furan derivative.
- Synthesis : Achieved via Pd-catalyzed coupling of 4-bromo-1H-pyrazole with 4-tert-butylaniline in THF at 50°C, yielding a light brown solid with 95% purity .
- Key Difference : The aryl substituent enhances steric bulk and lipophilicity compared to the furan-containing target compound.
c) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a pyridin-3-yl group and cyclopropylamine substituent.
- Synthesis : Prepared via copper-mediated coupling, yielding a yellow solid (mp 104–107°C, 17.9% yield) .
Physicochemical Properties
Notes:
- The target compound’s furan-methyl group is expected to exhibit distinct $^1$H NMR signals (e.g., δ 5–6 ppm for furan protons) and IR peaks for ether C-O bonds (~1250 cm$^{-1}$) .
- Melting points for related compounds range widely, influenced by substituent bulk and crystallinity.
a) TNF-α Inhibitory Activity
- Relevance : Analogs like 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine () show that electronic and steric effects of substituents critically modulate TNF-α inhibition. Replacing the p-tolyl group with isoxazole or imidazole led to >50% loss in activity .
Key Research Findings
Substituent Position Matters : In , shifting the methyl group from furan-2-yl to furan-3-yl (as in the target) may alter regioselectivity in reactions or binding interactions.
Steric vs. Electronic Effects : Bulky substituents (e.g., 4-tert-butylphenyl) improve thermal stability but may reduce solubility, whereas heterocycles like furan balance lipophilicity and polarity .
Catalyst Systems : Pd/L4 complexes () are effective for coupling unprotected heterocyclic bromides, suggesting robustness for scaling the target compound’s synthesis.
Biological Activity
N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 177.20 g/mol. The structure consists of a pyrazole moiety linked to a 2-methylfuran group, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylfuran with appropriate pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents like ethanol or using microwave-assisted synthesis for efficiency.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance, a recent study reported minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL for related pyrazole derivatives, suggesting that structural modifications can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(methylfuran)pyrazole | 5.00 | E. coli |
| N-(methylfuran)pyrazole | 10.00 | S. aureus |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects. In vitro assays showed that compounds with similar structures exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating potential for therapeutic use in inflammatory conditions .
Cytotoxicity and Anticancer Potential
The compound's cytotoxicity has been evaluated against various cancer cell lines, with promising results indicating selective toxicity towards cancer cells while sparing normal cells. For example, IC50 values were reported in the range of 163.3 µM for specific cancer types, suggesting moderate anticancer activity that could be further optimized through structural modifications .
Case Studies
- Antibacterial Activity : A study synthesized several pyrazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus, finding that N-(methylfuran) derivatives showed superior activity compared to other analogues .
- In Silico Studies : Computational docking studies have suggested that this compound binds effectively to target enzymes involved in bacterial DNA replication, providing insight into its mechanism of action as an antimicrobial agent .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing N-((2-Methylfuran-3-yl)methyl)-1H-pyrazol-4-amine and its derivatives?
A1. The synthesis typically involves coupling a pyrazole core with substituted furanmethyl amines. For analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), copper-catalyzed cross-coupling under mild conditions (35°C, DMSO solvent) with cesium carbonate as a base yields moderate to low yields (~17–20%). Optimization may require adjusting catalyst loading (e.g., CuBr), reaction time (48–72 hours), or solvent polarity .
Q. Q2. How can researchers verify the purity and structural integrity of synthesized this compound?
A2. Standard methods include:
- Melting Point Analysis : Compare observed melting points (e.g., 104–107°C for a related pyrazol-4-amine) with literature values to assess crystallinity and purity .
- NMR Spectroscopy : Confirm substituent integration and coupling constants. For example, furanmethyl protons typically appear at δ 2.2–2.5 ppm (methyl) and δ 4.0–4.5 ppm (CH₂) in NMR .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI m/z 215 [M+H]) .
Advanced Structural and Mechanistic Analysis
Q. Q3. What crystallographic techniques are suitable for resolving the 3D structure of pyrazol-4-amine derivatives?
A3. Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For example, similar compounds (e.g., 4-arylpyrazol-amines) are resolved with R factors <0.04. Crystallization often requires slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) .
Q. Q4. How do substituents on the furan or pyrazole rings influence the compound’s electronic properties?
A4. Computational studies (DFT) paired with experimental data (e.g., NMR) reveal electron-withdrawing groups (e.g., halogens) on the pyrazole ring increase electrophilicity, while methyl groups on the furan enhance lipophilicity. Substituent effects can be quantified via Hammett σ values or IR spectral shifts (e.g., NH stretches at ~3298 cm) .
Analytical Method Development
Q. Q5. What chromatographic methods are effective for separating pyrazol-4-amine derivatives with high structural similarity?
A5. Reverse-phase HPLC (C18 column) with gradient elution (e.g., 0–100% EtOAc/hexane) resolves closely related isomers. For polar derivatives, HILIC or ion-pair chromatography with trifluoroacetic acid improves retention .
Q. Q6. How can researchers detect trace impurities in bulk synthetic batches?
A6. LC-MS/MS in MRM mode identifies impurities at ppm levels. For example, residual copper catalysts are quantified via ICP-MS, while organic byproducts (e.g., dimerized amines) are detected using high-resolution TOF-MS .
Data Interpretation and Discrepancy Resolution
Q. Q7. How should conflicting spectral data (e.g., 1H^1H1H NMR shifts) be resolved for novel derivatives?
A7. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (e.g., for pyridyl protons) confirm regiochemistry. Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or dynamic processes (e.g., rotamers) .
Q. Q8. What statistical approaches are recommended for analyzing inconsistent bioactivity data across analogs?
A8. Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with activity. Outliers may indicate unaccounted variables (e.g., aggregation in aqueous media) .
Advanced Applications
Q. Q9. How can researchers leverage crystallography to design pyrazol-4-amine-based inhibitors?
A9. Co-crystallization with target proteins (e.g., kinases) identifies key binding motifs. For instance, the furanmethyl group may occupy hydrophobic pockets, while the pyrazole NH forms hydrogen bonds. Docking simulations (AutoDock Vina) guide rational modifications .
Q. Q10. What in vitro assays are suitable for preliminary evaluation of biological activity?
A10. High-throughput screening (HTS) using fluorescence polarization (FP) or SPR measures binding affinity. For cytotoxicity, MTT assays on cell lines (e.g., HEK293) assess IC₅₀ values. Dose-response curves validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
